N-(4-(2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound appears to contain a benzo[d][1,3]dioxol-5-ylmethyl moiety, which is a common structural motif found in many bioactive molecules . This motif is often associated with anticancer activity .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds have been synthesized via Pd-catalyzed C-N cross-coupling .科学的研究の応用
Antiproliferative and Anti-HIV Activity A study focused on the synthesis of derivatives related to the chemical structure , exploring their in vitro antiproliferative activity against human tumor-derived cell lines and screening for HIV inhibition. Specifically, certain compounds demonstrated significant effects on human splenic B-lymphoblastoid and acute B-lymphoblastic leukemia cell lines. However, no activity was observed against HIV-1 and HIV-2, indicating a selective antiproliferative effect rather than antiviral efficacy (Al-Soud et al., 2010).
Chemical Modification and Biological Evaluation Another research avenue involves the modification of known pharmaceuticals, like ciprofloxacin, with thiazole and benzothiazole derivatives to create new compounds. These derivatives undergo further reactions to explore their potential as therapeutic agents. The structural and spectral properties of these novel compounds suggest a methodological advancement in drug synthesis, although their specific biological activities require further exploration (Yadav & Joshi, 2008).
Synthesis of Novel Compounds for Anti-Inflammatory and Analgesic Applications Research has led to the creation of compounds derived from visnaginone and khellinone with potential anti-inflammatory and analgesic properties. These compounds, through various chemical syntheses, have shown to inhibit cyclooxygenase enzymes and exhibit significant anti-inflammatory and analgesic activities in preclinical models, suggesting their potential as new therapeutic agents for inflammatory diseases (Abu‐Hashem et al., 2020).
Bacterial Biofilm and MurB Enzyme Inhibition A study on bis(pyrazole-benzofuran) hybrids has identified compounds with potent antibacterial efficacy, particularly against E. coli, S. aureus, and S. mutans strains. These compounds were also evaluated for their ability to inhibit bacterial biofilm formation and MurB enzyme activity, showing promising results that could lead to new treatments for bacterial infections resistant to conventional antibiotics (Mekky & Sanad, 2020).
QSAR Studies for Drug Development Quantitative structure-activity relationship (QSAR) studies on benzothiazoles derived substituted piperazine derivatives have provided insights into the molecular basis of their biological activities. This research helps in understanding how structural variations within these compounds can influence their therapeutic potential, guiding future drug design and development processes (Al-Masoudi et al., 2011).
特性
IUPAC Name |
N-[4-[2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl]-1,3-thiazol-2-yl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O4S/c26-19(10-16-12-30-21(22-16)23-20(27)15-2-3-15)25-7-5-24(6-8-25)11-14-1-4-17-18(9-14)29-13-28-17/h1,4,9,12,15H,2-3,5-8,10-11,13H2,(H,22,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALVHJYRBDNRAOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NC(=CS2)CC(=O)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。